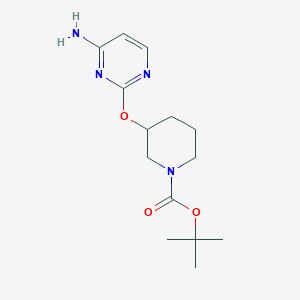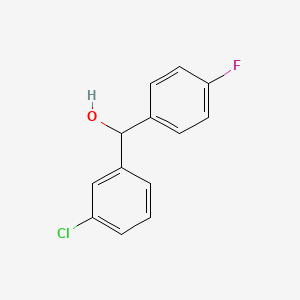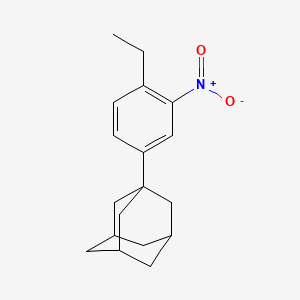
1-(4-Ethyl-3-nitrophenyl)adamantane
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Spectroscopic Investigation and Molecular Docking Study
The first paper presents a comprehensive spectroscopic analysis of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, which includes both FT-IR and FT-Raman spectra. The study utilizes DFT quantum chemical calculations to assign vibrational bands and to understand the energy barriers of internal rotations within the molecule. The geometrical parameters derived from DFT are consistent with XRD results, indicating a reliable molecular structure analysis. The HOMO-LUMO energy calculations suggest potential atomic and molecular properties, including charge transfer within the molecule. Notably, the molecular docking studies suggest that this adamantyl derivative could have inhibitory activity against the C-South African HIV-protease, highlighting its potential biomedical application .
Spectral and Quantum Chemical Analysis
The second paper focuses on the adamantane-based compound ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate. The study includes recording of Fourier transform infrared and Raman spectra, as well as UV/Vis spectroscopy in ethanol. DFT calculations were performed to predict the equilibrium geometric structure and vibrational spectra, while TDDFT and MRPT calculations were used to reproduce the electronic absorption spectrum. The research provides insights into the intramolecular charge transfer characteristics of the compound, as indicated by Mulliken and Löwdin atomic population analysis. This study contributes to the understanding of the physical and chemical properties of adamantane derivatives .
Synthesis Analysis
While the provided papers do not explicitly detail the synthesis of 1-(4-Ethyl-3-nitrophenyl)adamantane, they offer valuable insights into the synthesis of related adamantane derivatives. The methodologies and spectroscopic techniques described could be applied to the synthesis analysis of similar compounds. The papers suggest that the synthesis of such molecules likely involves multi-step organic reactions, possibly including the formation of adamantane-based rings and the attachment of nitrophenyl groups .
Molecular Structure Analysis
The molecular structure of adamantane derivatives is confirmed through DFT calculations and XRD results. The geometrical parameters obtained from these methods provide a clear picture of the molecular conformation. The studies also reveal the presence of intramolecular charge transfer and the potential for internal rotations within the molecules, which are crucial for understanding the reactivity and interaction of these compounds .
Chemical Reactions Analysis
The papers do not provide a direct analysis of the chemical reactions of 1-(4-Ethyl-3-nitrophenyl)adamantane. However, the molecular docking and spectroscopic data suggest that these adamantane derivatives could participate in various chemical reactions, particularly those relevant to biological systems, such as inhibiting HIV-protease. The charge transfer properties and vibrational spectra data could be indicative of the reactivity patterns of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the adamantane derivatives are extensively analyzed through spectroscopic methods. The vibrational spectra, including FT-IR and FT-Raman, along with UV/Vis spectroscopy, provide a detailed understanding of the molecular properties. The quantum chemical calculations further elucidate the electronic structure, which is essential for predicting the behavior of these compounds under different conditions. The studies indicate that these compounds exhibit significant intramolecular charge transfer, which is a key factor in their physical and chemical properties .
科研应用
Synthesis and Structural Characterization
1-(4-Ethyl-3-nitrophenyl)adamantane and its derivatives have been a focus of research for their unique chemical properties and potential applications in various fields. A study by Saeed, Flörke, and Erben (2014) explored the synthesis of novel 1-(adamantane-1-carbonyl) thioureas by reacting adamantyl isothiocyanate with corresponding amines. They characterized these compounds using spectroscopy methods and determined their molecular and crystal structures through X-ray analysis. Their findings highlighted the influence of nitrogen substitution on the structural properties of these compounds, emphasizing the role of mono-substitution in dictating conformational features and vibrational properties (Saeed, Flörke, & Erben, 2014).
Reaction Mechanisms and Product Formation
Another significant aspect of research involves the reaction mechanisms and product formation involving adamantane derivatives. Olah et al. (1993) investigated the slow reaction of adamantane with nitronium tetrafluoroborate, leading to the formation of 1-nitroadamantane among other products. Their study provided insights into the intermediate formation of the adamantyl cation and the subsequent reactions leading to various adamantane derivatives (Olah et al., 1993).
Supramolecular Chemistry
Research on adamantane derivatives also extends into the realm of supramolecular chemistry. Vícha et al. (2011) synthesized novel anilines bearing 1-adamantyl substituents for drug modification and studied their host–guest systems with β-cyclodextrin. Their research revealed the formation of pseudorotaxane-like structures with adamantane cages sitting deep in the β-cyclodextrin cavity, showcasing the potential for creating complex molecular assemblies (Vícha et al., 2011).
Material Science Applications
In the field of material science, Chen et al. (1995) utilized adamantane as an excluded-volume core to synthesize liquid crystalline and amorphous molecular systems capable of vitrification. Their work demonstrated the versatility of adamantane derivatives in creating materials with unique thermal and structural properties, paving the way for novel applications in materials engineering (Chen et al., 1995).
性质
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-15-3-4-16(8-17(15)19(20)21)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUZIODUGWGGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-3-nitrophenyl)adamantane | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

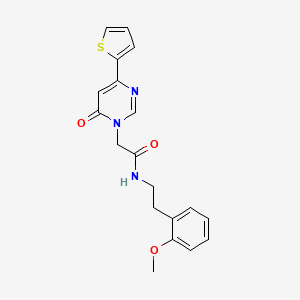
![8-allyl-3-[(4-benzhydrylpiperazino)carbonyl]-2H-chromen-2-one](/img/structure/B2501418.png)
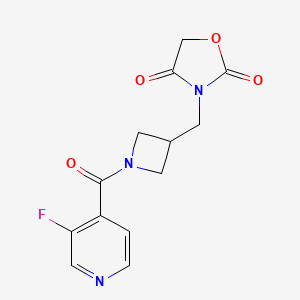
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

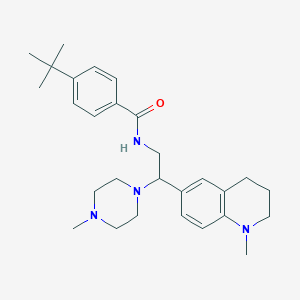
![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)
![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)
![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)
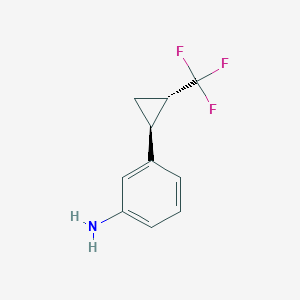
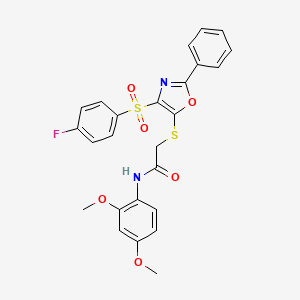
![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
